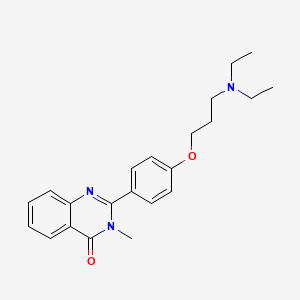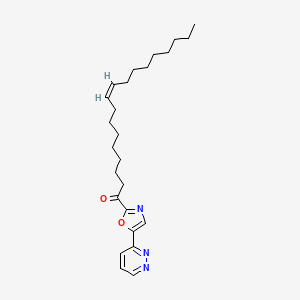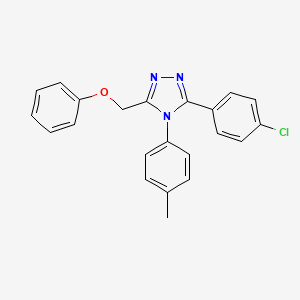
2-(2-Phenylethyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenethyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of phenethylfuran in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated temperatures and pressures to achieve the desired tetrahydrofuran ring formation.
Industrial Production Methods: Industrial production of 2-phenethyltetrahydrofuran may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2-phenethyltetrahydrofuran.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of phenethyl ketones or aldehydes.
Reduction: Formation of more saturated tetrahydrofuran derivatives.
Substitution: Introduction of functional groups such as halides, hydroxyl groups, or amines.
Applications De Recherche Scientifique
2-Phenethyltetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-phenethyltetrahydrofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Methyltetrahydrofuran: A solvent with similar properties but different substituents.
Tetrahydrofuran: A widely used solvent with a simpler structure.
2,5-Dimethyltetrahydrofuran: Another derivative with distinct chemical properties.
Uniqueness: 2-Phenethyltetrahydrofuran stands out due to the presence of the phenethyl group, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
2429-96-1 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C12H16O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
QCZYZCPNBMWKTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

